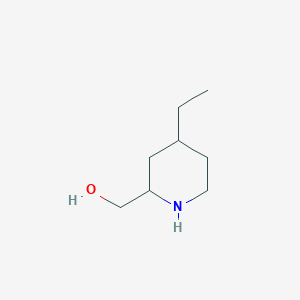

(4-Ethylpiperidin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Éthylpipéridin-2-yl)méthanol est un composé chimique appartenant à la famille des pipéridines. Les pipéridines sont des composés hétérocycliques à six chaînons contenant un atome d'azote. Ce composé est caractérisé par un groupe éthyle attaché au quatrième carbone et un groupe hydroxyméthyle attaché au deuxième carbone du cycle pipéridine. Les dérivés de la pipéridine sont importants en chimie médicinale en raison de leur présence dans divers produits pharmaceutiques et de leurs activités biologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du (4-éthylpipéridin-2-yl)méthanol peut être réalisée selon plusieurs méthodes. Une approche courante implique l'hydrogénation de la 4-éthylpyridine suivie d'une hydroxyméthylation. La réaction nécessite généralement un catalyseur d'hydrogénation tel que le palladium sur charbon et est réalisée sous haute pression et à haute température .

Méthodes de production industrielle

La production industrielle du (4-éthylpipéridin-2-yl)méthanol implique souvent une synthèse en plusieurs étapes à partir de précurseurs facilement disponibles. Le procédé peut comprendre des étapes telles que l'alkylation, la réduction et l'hydroxyméthylation, avec un contrôle minutieux des conditions réactionnelles afin d'assurer un rendement élevé et une pureté .

Analyse Des Réactions Chimiques

Types de réactions

(4-Éthylpipéridin-2-yl)méthanol subit diverses réactions chimiques, notamment:

Oxydation: Le groupe hydroxyméthyle peut être oxydé pour former l'aldéhyde ou l'acide carboxylique correspondant.

Réduction: Le composé peut être réduit pour former l'amine correspondante.

Substitution: Le groupe hydroxyméthyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution: Des nucléophiles tels que les halogénures ou les amines peuvent être utilisés en conditions basiques.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent les aldéhydes, les acides carboxyliques, les amines et divers dérivés substitués, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

(4-Éthylpipéridin-2-yl)méthanol a un large éventail d'applications dans la recherche scientifique:

Chimie: Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.

Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine: Il sert de brique de base pour le développement de nouveaux médicaments ciblant diverses maladies.

Mécanisme d'action

Le mécanisme d'action du (4-éthylpipéridin-2-yl)méthanol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand pour certains récepteurs ou enzymes, modulant leur activité. Par exemple, il peut inhiber ou activer des enzymes spécifiques impliquées dans des voies métaboliques, entraînant divers effets biologiques .

Applications De Recherche Scientifique

(4-Ethylpiperidin-2-yl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs targeting various diseases.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (4-Ethylpiperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

(1-Éthylpipéridin-4-yl)méthanol: Un autre dérivé de la pipéridine avec des caractéristiques structurales similaires mais des motifs de substitution différents.

(4-Méthylpipéridin-4-yl)méthanol: Un composé avec un groupe méthyle au lieu d'un groupe éthyle en position quatre.

Unicité

(4-Éthylpipéridin-2-yl)méthanol est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Son groupe éthyle en position quatre et son groupe hydroxyméthyle en position deux en font un intermédiaire précieux dans la synthèse de divers produits pharmaceutiques et autres composés organiques .

Activité Biologique

(4-Ethylpiperidin-2-yl)methanol, a compound with the chemical structure characterized by an ethyl group at the 4-position of the piperidine ring and a hydroxymethyl group, has garnered attention in scientific research for its potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

Synthesis

The synthesis of this compound generally involves several key steps:

- Starting Material : The process begins with commercially available piperidine derivatives.

- Substitution Reaction : An ethyl group is introduced at the 4-position through a substitution reaction.

- Chiral Resolution : The final step involves resolving the racemic mixture to obtain the desired (2S,4R) enantiomer, often utilizing chiral chromatography or enzymatic methods.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Molecular Targets : The compound may interact with enzymes and receptors, influencing their activity and modulating biochemical pathways.

- Pathways Involved : These interactions can lead to changes in cellular processes and physiological responses, which are crucial for its potential therapeutic applications.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Enzyme Inhibition : Investigations suggest that this compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where such enzymes play a critical role.

- Receptor Binding : It has been explored for its ability to bind to different receptors, which may influence neurochemical pathways. This property suggests potential applications in treating neurological disorders.

- Antitumor Activity : Preliminary research indicates that this compound exhibits promising in vitro antitumor activity by interacting with G-quadruplex DNA structures, potentially leading to novel cancer therapies.

Case Study 1: Neuroactive Properties

A study examining compounds structurally similar to this compound found that they modulate glutamate receptors, particularly metabotropic glutamate receptor 5. This modulation is significant for developing treatments for anxiety and depression.

Case Study 2: Antitumor Mechanisms

Research focusing on the interaction of this compound with G-quadruplex DNA revealed that it binds effectively and demonstrates antitumor properties. This binding mechanism may involve both groove and end interactions, indicating a complex mode of action that warrants further investigation.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (3,3-Dimethylpiperidin-2-yl)methanol | Methyl groups at positions 3 and 3 | Modulator of glutamate receptors |

| (1-Methylpiperidin-2-yl)methanol | Methyl group at position 1 | Different receptor binding profiles |

| (4-Methylpiperidin-2-yl)methanol | Methyl group at position 4 | Distinct biological activities |

| This compound | Ethyl group at position 4 | Potential antitumor activity through G-quadruplex DNA |

Propriétés

Formule moléculaire |

C8H17NO |

|---|---|

Poids moléculaire |

143.23 g/mol |

Nom IUPAC |

(4-ethylpiperidin-2-yl)methanol |

InChI |

InChI=1S/C8H17NO/c1-2-7-3-4-9-8(5-7)6-10/h7-10H,2-6H2,1H3 |

Clé InChI |

SMYPOQPVFOAJQJ-UHFFFAOYSA-N |

SMILES canonique |

CCC1CCNC(C1)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.